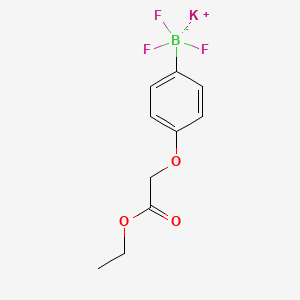

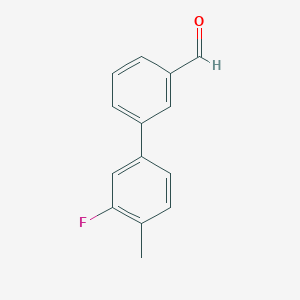

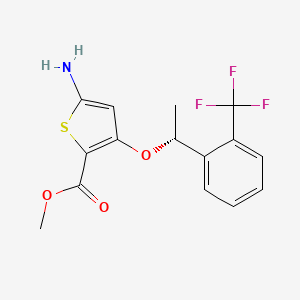

![molecular formula C8H9BO3 B1463746 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 947163-26-0](/img/structure/B1463746.png)

6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol

Übersicht

Beschreibung

6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is a useful research compound. Its molecular formula is C8H9BO3 and its molecular weight is 163.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hämostase Anwendungen in der Medizin

Injektionsfähige Hydrogele für die Hämostase: Die Verbindung wurde bei der Entwicklung von injizierbaren Hydrogelen zur Behandlung von inkompressiblen Blutungen eingesetzt, die eine wesentliche Todesursache bei Traumata darstellen . Das Hydrogel, das 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol, konjugiert mit Hyaluronsäure, enthält, weist hervorragende Adhäsionseigenschaften und Selbstheilungsfähigkeiten auf, wodurch der Blutverlust deutlich reduziert wird .

Antimikrobielle Forschung

Synthese antimikrobieller Wirkstoffe: Im Bereich der pharmazeutischen Chemie wurden Derivate von this compound synthetisiert und auf ihre antimikrobiellen Eigenschaften hin untersucht . Diese Verbindungen haben sich als vielversprechend bei der Hemmung des mikrobiellen Wachstums erwiesen, was entscheidend für die Entwicklung neuer Pharmazeutika mit hoher Wirksamkeit und niedrigem Resistensprofil ist .

Materialwissenschaften

Fortgeschrittenes Materialdesign: Die einzigartige chemische Struktur von this compound macht es zu einem Kandidaten für Oberflächenmodifikationen in den Materialwissenschaften. Diese Modifikationen können die Zelladhäsion und -proliferation fördern, die für die Entwicklung von Biomaterialien unerlässlich sind, die in verschiedenen Anwendungen eingesetzt werden, einschließlich der Gewebezüchtung .

Wundheilung

Biokompatible Hydrogele für die Wundbehandlung: Die Rolle der Verbindung bei der Herstellung von biokompatiblen Hydrogelen, die Wachstumsfaktoren oder andere Biologika freisetzen können, ist entscheidend für eine optimale Wundheilung. Diese Anwendung ist besonders relevant bei der Entwicklung von Strategien zur Steigerung der Biokompatibilität der Hydrogele und zur Anpassung ihres Abbauprofils für den medizinischen Einsatz .

Arzneimittel-Abgabesysteme

Gezielte Wirkstoffabgabe: Die chemischen Eigenschaften von this compound ermöglichen seinen Einsatz in gezielten Wirkstoffabgabesystemen. Durch Konjugation der Verbindung mit spezifischen Biomolekülen kann sie an bestimmte Stellen im Körper geleitet werden, wodurch die Wirksamkeit therapeutischer Wirkstoffe gesteigert wird .

Bioingenieurwesen

Funktionelle Biomaterialien: Im Rahmen des Designs funktioneller Biomaterialien wird diese Verbindung auf ihr Potenzial untersucht, in innovative Strategien integriert zu werden, die aktuelle Herausforderungen im Bioingenieurwesen bewältigen. Ihre Anwendung reicht von injizierbaren Materialien bis hin zu Festkörpergeräten .

Chemische Synthese

Zwischenprodukt der organischen Synthese: Die Verbindung dient als Zwischenprodukt in der organischen Synthese und unterstützt die Herstellung komplexer Moleküle mit potenziellen Anwendungen in verschiedenen Bereichen, einschließlich Pharmazeutika und Agrochemikalien .

Pharmazeutische Entwicklung

Pharmakologische Studien: Die laufende Forschung untersucht die pharmakologischen Aspekte von this compound und seinen Derivaten. Diese Studien zielen darauf ab, den Wirkmechanismus der Verbindung und das therapeutische Potenzial bei der Behandlung verschiedener Krankheiten zu verstehen .

Wirkmechanismus

Target of Action

The primary target of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is the enzyme phosphodiesterase-4 (PDE4) . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various physiological processes .

Mode of Action

This compound acts as an inhibitor of PDE4 . It binds to the catalytic domain of PDE4, where it interacts with the bimetallic catalytic site and overlaps with the phosphate moiety of cAMP during the substrate hydrolysis process . This interaction prevents the enzyme from breaking down cAMP, thereby increasing the intracellular levels of cAMP .

Biochemical Pathways

The increased levels of cAMP in cells lead to the activation of protein kinase A (PKA), which then phosphorylates various proteins, altering their activity . This can lead to changes in gene expression, cell proliferation, and inflammatory responses . In particular, the inhibition of PDE4 has been shown to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 .

Pharmacokinetics

The compound’s ability to penetrate the skin and inhibit the transcription of certain cytokines suggests that it may have good bioavailability .

Result of Action

The inhibition of PDE4 by this compound can lead to a decrease in the production of pro-inflammatory cytokines . This can result in reduced inflammation and improved symptoms in conditions such as psoriasis and atopic dermatitis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s ability to penetrate the skin suggests that the condition of the skin (e.g., hydration level, presence of damage) could potentially affect the compound’s efficacy . .

Biochemische Analyse

Biochemical Properties

6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with phosphodiesterase (PDE) enzymes, particularly PDE4. The compound acts as an inhibitor of PDE4, which is involved in the breakdown of cyclic AMP (cAMP) in cells . By inhibiting PDE4, this compound increases cAMP levels, leading to various downstream effects on cellular signaling pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17) in immune cells . This suppression is achieved through the inhibition of PDE4, which leads to increased cAMP levels and subsequent changes in gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the catalytic domain of PDE4, chelating the catalytic bimetal and overlapping with the phosphate in cAMP during substrate hydrolysis . This binding inhibits the enzyme’s activity, leading to increased cAMP levels and altered cellular responses . Additionally, the compound’s interaction with PDE4 extends into the adenine pocket, further stabilizing the inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation and long-term effects on cellular function have been studied extensively. In vitro studies have shown that the compound maintains its inhibitory activity on PDE4 over extended periods, leading to sustained increases in cAMP levels and prolonged suppression of pro-inflammatory cytokine release . In vivo studies have also demonstrated the compound’s stability and efficacy in reducing inflammation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of PDE4 and greater increases in cAMP levels . At high doses, the compound may also exhibit toxic or adverse effects, such as cytotoxicity and hemolysis . Therefore, careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation and elimination from the body . The metabolic pathways of this compound also affect its pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to penetrate cell membranes and accumulate in specific cellular compartments . Its distribution is influenced by factors such as lipophilicity, molecular size, and interactions with cellular transporters . These factors determine the compound’s localization and accumulation within cells, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, its interaction with PDE4 occurs primarily in the cytoplasm, where it inhibits the enzyme’s activity and modulates cAMP levels . The subcellular localization of the compound also influences its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Eigenschaften

IUPAC Name |

1-hydroxy-6-methoxy-3H-2,1-benzoxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-11-7-3-2-6-5-12-9(10)8(6)4-7/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGAFKOBUXAXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947163-26-0 | |

| Record name | 6-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

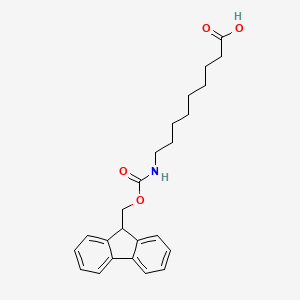

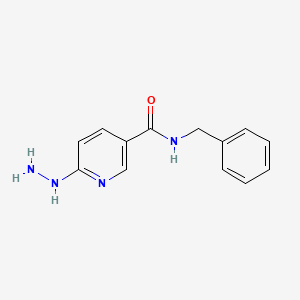

![1-Benzyl 2-methyl (2S,5S)-5-[(E)-3-(tert-butoxy)-3-oxo-1-propenyl]-1,2-azepanedicarboxylate](/img/structure/B1463681.png)

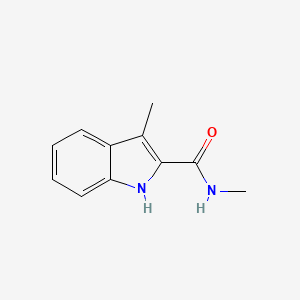

![2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1463686.png)